molecular formula C12H13NO3 B1603970 ethyl 5-methoxy-1H-indole-3-carboxylate CAS No. 59292-36-3

ethyl 5-methoxy-1H-indole-3-carboxylate

Cat. No. B1603970
CAS RN: 59292-36-3
M. Wt: 219.24 g/mol
InChI Key: JCFBDEMCPUONPI-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a compound with the molecular weight of 233.27 . It is a solid substance and is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

Indole derivatives, including ethyl 5-methoxy-1H-indole-3-carboxylate, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community . For example, to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .


Molecular Structure Analysis

The linear formula of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is C13H15NO3 . More detailed molecular structure analysis may require specific computational chemistry tools or software.


Physical And Chemical Properties Analysis

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a solid substance . It is stored in a dark place, sealed in dry, at room temperature . More specific physical and chemical properties may require laboratory analysis.

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives, including ethyl 5-methoxy-1H-indole-3-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their application for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the investigation of their biological activities .

properties

IUPAC Name

ethyl 5-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-13-11-5-4-8(15-2)6-9(10)11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFBDEMCPUONPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648252
Record name Ethyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methoxy-1H-indole-3-carboxylate

CAS RN

59292-36-3
Record name Ethyl 5-methoxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxyindole (10.0 g, 67.9 mmol) in anhydrous diethyl ether (200 cm3) being maintained at 0° C. under a nitrogen atmosphere was added a solution of ethyl magnesium bromide in diethyl ether (3.0 M, 22.65 cm3, 67.95 mmol) over a period of ca. 10 min. The reaction was heat to reflux for 45 min, cooled to −5° C. and ethyl chloroformate (6.5 cm3, 67.9 mmol) was added. After stirring at this temperature for 1 h, the mixture was heated to reflux for 30 min, cooled and added to ice containing sat. aqueous ammonium chloride solution (150 cm3). This mixture was extracted into ethyl acetate (150 cm3), washed with water (3×150 cm3), dried (MgSO4) and evaporated under reduced pressure to afford a brown oil (13.21 g), crystallisation from diethyl-ether/heptane afforded the title compound (4.95 g, 33%). Positive ion ESI (M+H)+ 220.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.65 mL
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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